2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one
Description
2-Bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one is a brominated ketone featuring a bicyclic ether scaffold. Its structure comprises a 2-oxabicyclo[3.1.1]heptane core with a methyl group at the bridgehead position (C1) and a bromoacetyl group at C3.
Properties
IUPAC Name |
2-bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-8-5-9(6-8,2-3-12-8)7(11)4-10/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFFCMDEFCAJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one typically involves the use of Diels-Alder reactions. These reactions are performed between furans and olefinic or acetylenic dienophiles . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process includes the use of high-purity reagents and advanced synthesis techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted ethanones, alcohols, and other derivatives that retain the bicyclic structure of the original compound.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The unique structure of 2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one makes it a valuable candidate in drug development. Its bicyclic framework can be utilized to design new pharmacophores that exhibit improved biological activity and selectivity.
Case Study: Antiviral Activity
Research has indicated that compounds with similar bicyclic structures have shown antiviral properties. For instance, a study investigated the efficacy of bicyclic ketones in inhibiting viral replication, suggesting that this compound could be explored for similar applications.
Materials Science
Polymer Synthesis
The compound can serve as a building block in the synthesis of functional polymers. Its reactivity allows for incorporation into polymer chains via various polymerization techniques, leading to materials with tailored properties.
Case Study: Thiol-Ene Chemistry
In thiol-ene reactions, compounds like this compound can be used to create hydrogels with specific mechanical properties suitable for biomedical applications such as drug delivery systems.
| Polymer Type | Properties | Application |
|---|---|---|
| Thiol-Ene Hydrogel | Biocompatible | Drug Delivery |
Synthetic Organic Chemistry
Reagent in Organic Synthesis
Due to its bromine atom, this compound can act as an electrophile in nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules.
Data Table: Reactivity Overview
| Reaction Type | Example Compound | Outcome |
|---|---|---|
| Nucleophilic Substitution | Alkyl Halide + Nucleophile | New C-C bond formation |
| Electrophilic Addition | Alkene + 2-Bromo Compound | Functionalized product |
Mechanism of Action
The mechanism of action of 2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The bicyclic ether in the target compound introduces steric and electronic effects distinct from planar aromatic systems. This may reduce solubility in polar solvents compared to aryl-substituted analogs .
- Halogenated aryl derivatives (e.g., 4-chlorothiophene) exhibit reactivity tailored for heterocycle synthesis, as seen in thiazole formation ().
Nucleophilic Substitution
Like other α-bromoethanones, the target compound is expected to undergo nucleophilic substitution at the α-carbon. For example:
- Thiourea Condensation : 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one reacts with thiourea to form thiazol-2-amine derivatives (45–59% yield). The bicyclic ether’s rigidity might slow reactivity due to steric hindrance.
- Amine Reactions: Electron-rich amines react with α-bromoethanones to form imines or secondary amines, as demonstrated with 2-bromo-1-(p-tolyl)ethan-1-one ().
Cyclocondensation
Bicyclic bromoethanones could serve as precursors for fused heterocycles. For instance:
- Flavanone Synthesis: 2-Bromo-1-(hydroxyphenyl)ethan-1-ones are cyclized with dithiocarbamates to yield flavanones (). The target compound’s ether bridge may favor novel ring systems.
Biological Activity
2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one is a bicyclic compound with significant potential in biological applications. Its unique structure, characterized by a bromomethyl group and a bicyclic framework, suggests various interactions with biological systems, making it an interesting subject for further research.
The molecular formula of this compound is with a molecular weight of 233 Da. The compound features a bromine atom that enhances its reactivity, particularly in nucleophilic substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H13BrO |
| Molecular Weight | 233 Da |
| LogP | 1.67 |
| Polar Surface Area (Å) | 26 |
| Rotatable Bonds | 2 |
The biological activity of this compound is likely due to its ability to interact with various biomolecules through its bromomethyl group, which serves as a reactive site for nucleophilic attack. This interaction can lead to the formation of various substituted derivatives that may exhibit distinct biological properties.
Biological Activities
Research indicates that compounds similar to this compound have been investigated for various biological activities, including:
Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties against a range of pathogens, indicating potential therapeutic applications in treating infections .
Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. For instance, studies have shown that related bicyclic compounds can inhibit steroid reductases, which are important in steroid metabolism .
Potential Therapeutic Uses : Given its structural resemblance to known pharmacophores, this compound may be explored for anti-inflammatory and analgesic effects, similar to other bicyclic structures used in drug development .
Case Studies
Several case studies have highlighted the potential of bicyclic compounds in medicinal chemistry:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various bicyclic compounds against Gram-positive and Gram-negative bacteria, demonstrating significant activity that warrants further exploration into structure-activity relationships (SAR) .
- Enzyme Interaction Studies : Research on the interaction of similar compounds with steroid reductases showed promising results, indicating that modifications on the bicyclic structure could enhance inhibitory activity .
- Drug Development Applications : Compounds with structural similarities have been successfully developed into drugs targeting specific diseases, showcasing the importance of bicyclic frameworks in pharmacology .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one?
Synthesis requires precise control of temperature, pressure, and catalyst concentration. For bicyclic systems, stepwise protocols (e.g., cyclization followed by bromination) are often employed to preserve structural integrity. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity, especially given the sensitivity of the oxabicyclo framework to steric and electronic effects .
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
A multi-technique approach is recommended:
Q. How do solvent polarity and reaction time influence the compound’s stability during synthesis?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility but may accelerate decomposition. Stability tests under inert atmospheres and low temperatures (0–5°C) are advised to minimize side reactions, particularly hydrolysis of the ketone group .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents). To address this:
- Conduct dose-response curves across multiple cell lines.
- Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-reference with structurally analogous bicyclo compounds (e.g., fluorinated or chlorinated derivatives) to isolate electronic effects .
Q. How does the bicyclo[3.1.1]heptane system affect reactivity in nucleophilic substitution reactions?
The strained bicyclo framework increases electrophilicity at the ketone carbon, facilitating nucleophilic attack. However, steric hindrance from the 1-methyl group may reduce accessibility. Computational modeling (DFT or MD simulations) can predict reaction pathways and transition states .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Crystallization difficulties stem from the compound’s conformational flexibility and bromine’s heavy atom effect. Strategies include:
Q. How can computational methods predict the compound’s metabolic stability?
In silico tools (e.g., CYP450 docking simulations, ADMET predictors) analyze metabolic hotspots, such as the bromine atom’s susceptibility to glutathione conjugation or the ketone’s potential for reductase-mediated degradation. Cross-validation with in vitro microsomal assays is essential .
Q. What role does the 2-oxabicyclo system play in modulating biological target selectivity?
The oxygen atom in the bicyclo framework may form hydrogen bonds with active-site residues (e.g., kinases or GPCRs). Comparative studies with carbocyclic analogs (lacking the oxygen) can isolate its contribution to binding affinity .
Methodological Considerations
Q. How should researchers design experiments to study the compound’s photodegradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
